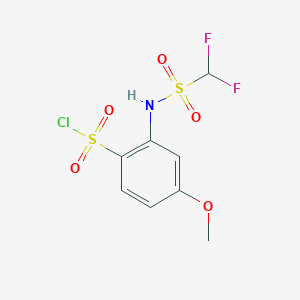

2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

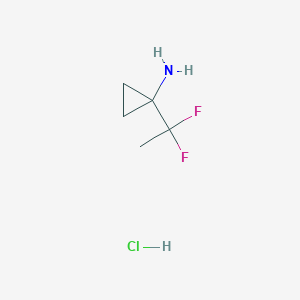

2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1423024-75-2. It has a molecular weight of 335.74 . The IUPAC name for this compound is 2-{[(difluoromethyl)sulfonyl]amino}-4-methoxybenzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride is 1S/C8H8ClF2NO5S2/c1-17-5-2-3-7(18(9,13)14)6(4-5)12-19(15,16)8(10)11/h2-4,8,12H,1H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Synthesis of Sulfonyl Chlorides

Sulfonyl chlorides are key intermediates in the synthesis of various chemicals, including detergents, pharmaceuticals, dyes, and herbicides. A novel method for the synthesis of alkane- and arylsulfonyl chlorides via the oxidation of thiols and disulfides with chlorine dioxide offers a convenient, high-yield process that does not require severe reaction conditions or special equipment (Lezina, Rubtsova, & Kuchin, 2011).

Trifluoromethylation and Sulfonylation

Compounds such as CF3SO2Na and CF3SO2Cl are utilized for trifluoromethylation and sulfonylation reactions, introducing SCF3 and S(O)CF3 groups to a wide range of substrates. These reactions are significant for the development of pharmaceuticals and agrochemicals due to the bioactive nature of trifluoromethylated compounds (Guyon, Chachignon, & Cahard, 2017).

Vibrational Spectroscopic Studies

The molecular structure and vibrational spectroscopic studies of sulfonyl chlorides, such as 4-Cyano-2-methoxybenzenesulfonyl Chloride, provide insights into the electronic properties and potential applications of these compounds in material science. These studies are critical for understanding the chemical and physical properties of new sulfonyl chloride derivatives (Nagarajan & Krishnakumar, 2018).

Novel Synthesis Methods

Innovative synthesis methods for sulfonyl chlorides and their derivatives open new pathways for the development of pharmaceuticals and bioactive molecules. For instance, a novel tandem reaction of sulfonyl chloride with trifluoromethylsulfanylamide for the synthesis of trifluoromethyl thiolsulphonates demonstrates the versatility and functional group tolerance of these compounds (Li et al., 2017).

Pharmaceutical Applications

Sulfonyl chlorides serve as key intermediates in the synthesis of novel therapeutic agents. For example, the synthesis of sulfonamides derived from 4-methoxyphenethylamine showcases the potential of sulfonyl chlorides in drug development, particularly for treatments targeting Alzheimer’s disease (Abbasi et al., 2018).

Safety and Hazards

The safety information for 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride indicates that it is dangerous. Precautionary statements include P260-P264-P270-P271-P280-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P403+P233-P405-P501 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name |

2-(difluoromethylsulfonylamino)-4-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2NO5S2/c1-17-5-2-3-7(18(9,13)14)6(4-5)12-19(15,16)8(10)11/h2-4,8,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMGGBQARADVOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)Cl)NS(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2631509.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2631510.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2631515.png)

![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2631516.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2631518.png)